3-(3-methoxyphenyl)-1-methyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-5-carboxamide
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Description
3-(3-methoxyphenyl)-1-methyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C20H20N6O3 and its molecular weight is 392.419. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The compound is involved in the synthesis and characterization of new chemical entities. For instance, research efforts have led to the development of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives. These compounds were synthesized through reactions involving specific precursors and were characterized using a range of techniques, including elemental analysis and spectral data (IR, MS, 1H-NMR, and 13C-NMR) (Hassan, Hafez, & Osman, 2014). Additionally, similar methodologies have led to the synthesis of pyrazolo[1,5-a]pyrimidines and related Schiff bases, further expanding the chemical space of these heterocyclic compounds (Hassan, Hafez, Osman, & Ali, 2015).
Cytotoxicity Studies
These synthesized compounds have been evaluated for their cytotoxic activities against various cancer cell lines. For example, newly synthesized pyrazolo[1,5-a]pyrimidines and Schiff bases have shown cytotoxicity against human cancer cell lines, indicating potential therapeutic applications (Hassan, Hafez, Osman, & Ali, 2015).
Antidiabetic and Antibacterial Screening
Research has also focused on the antidiabetic and antibacterial potential of derivatives of this compound. For instance, novel dihydropyrimidine derivatives have been evaluated for in vitro antidiabetic activity, demonstrating the broad applicability of these compounds in medicinal chemistry (Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021). Additionally, compounds synthesized from related chemical frameworks have shown significant antibacterial activity, further highlighting the compound's relevance in the development of new antimicrobial agents (Rai, Narayanaswamy, Shashikanth, & Arunachalam, 2009).
Structural Analysis and Drug Design
The structural analysis of derivatives of this compound through techniques like X-ray crystallography aids in understanding the molecular conformations that are crucial for biological activity. Such analyses contribute to drug design by identifying key interactions at the molecular level (Kumara, Kumar, Kumar, & Lokanath, 2018).
Properties
IUPAC Name |
5-(3-methoxyphenyl)-2-methyl-N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O3/c1-25-9-5-8-16(25)19-22-18(29-24-19)12-21-20(27)17-11-15(23-26(17)2)13-6-4-7-14(10-13)28-3/h4-11H,12H2,1-3H3,(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJQHSEPPIYSKPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=CC(=NN3C)C4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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